Cas no 1171447-96-3 (1-(2,6-difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine)
1-(2,6-difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Chemical and Physical Properties
Names and Identifiers
-
- (2,6-difluorophenyl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
- 1-(2,6-difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
- AKOS024514646
- 1171447-96-3
- SR-01000923590
- SR-01000923590-1
- F5596-0105
- (2,6-difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- VU0648125-1
-
- Inchi: 1S/C18H15F2N3O3/c19-12-3-1-4-13(20)15(12)18(24)23-8-6-11(7-9-23)16-21-22-17(26-16)14-5-2-10-25-14/h1-5,10-11H,6-9H2
- InChI Key: OSOJMOHMDLYMOE-UHFFFAOYSA-N
- SMILES: C(C1=C(F)C=CC=C1F)(N1CCC(C2=NN=C(C3=CC=CO3)O2)CC1)=O
Computed Properties
- Exact Mass: 359.10814767g/mol
- Monoisotopic Mass: 359.10814767g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 494
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 72.4Ų
1-(2,6-difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5596-0105-2μmol |
1-(2,6-difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine |
1171447-96-3 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F5596-0105-5μmol |
1-(2,6-difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine |
1171447-96-3 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5596-0105-10μmol |
1-(2,6-difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine |
1171447-96-3 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5596-0105-20μmol |
1-(2,6-difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine |
1171447-96-3 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F5596-0105-1mg |
1-(2,6-difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine |
1171447-96-3 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F5596-0105-2mg |
1-(2,6-difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine |
1171447-96-3 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F5596-0105-3mg |
1-(2,6-difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine |
1171447-96-3 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5596-0105-4mg |
1-(2,6-difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine |
1171447-96-3 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5596-0105-5mg |
1-(2,6-difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine |
1171447-96-3 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5596-0105-10mg |
1-(2,6-difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine |
1171447-96-3 | 10mg |
$118.5 | 2023-09-09 |
1-(2,6-difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 1-(2,6-difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Comprehensive Overview of 1-(2,6-Difluorobenzoyl)-4-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Piperidine (CAS No. 1171447-96-3)
1-(2,6-Difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS No. 1171447-96-3) is a structurally complex heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule combines a piperidine core with a difluorobenzoyl moiety and a furan-oxadiazole hybrid scaffold, making it a versatile candidate for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its unique pharmacophore features.
The compound's CAS number 1171447-96-3 serves as a critical identifier in chemical databases, ensuring precise tracking in high-throughput screening (HTS) and structure-activity relationship (SAR) studies. Its 1,3,4-oxadiazole ring is known for enhancing metabolic stability and bioavailability—a hot topic in medicinal chemistry optimization. Recent literature highlights its relevance in addressing drug-resistant infections and chronic inflammation, aligning with global health trends.
From a synthetic chemistry perspective, the furan-2-yl substitution pattern offers opportunities for click chemistry modifications, a technique widely discussed in bioconjugation and nanomaterial functionalization. The 2,6-difluorobenzoyl group further contributes to its lipophilicity and target binding affinity, key parameters in central nervous system (CNS) drug design—a field experiencing rapid growth due to neurodegenerative disease research.
Analytical characterization of CAS 1171447-96-3 typically involves LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, with particular focus on its proton spin coupling patterns arising from the difluorobenzene moiety. These techniques are frequently searched by chemists troubleshooting structural elucidation challenges. The compound's HPLC purity standards also make it relevant to discussions about QC/QA protocols in API manufacturing.
In material science, the furan-oxadiazole-piperidine architecture shows promise for organic electronics, particularly in OLED emissive layer development—a trending topic due to the demand for flexible displays. Theoretical studies suggest its charge transport properties could be tuned via molecular engineering, connecting it to computational chemistry methodologies that are gaining traction in materials informatics.
Environmental fate studies of 1-(2,6-difluorobenzoyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine are emerging, particularly regarding its biodegradation pathways and ecotoxicological profile. These aspects resonate with the green chemistry movement and regulatory requirements for sustainable chemical design. The fluorine atoms in its structure warrant special consideration in environmental persistence assessments—a subject of increasing regulatory scrutiny worldwide.
Patent landscapes reveal that derivatives of this core structure are being explored for crop protection applications, tapping into the agrochemical innovation space where pest resistance management is a pressing concern. The oxadiazole ring's ability to disrupt insect molting mechanisms makes it a valuable template for next-generation pesticides with improved selectivity.
From a commercial standpoint, CAS 1171447-96-3 is often sourced as a building block for custom synthesis services, reflecting the pharmaceutical industry's shift toward fragment-based drug discovery. Its price and availability metrics are closely monitored by chemical procurement specialists, especially those working with rare heterocycles for library expansion in drug screening programs.
The compound's crystallographic data has become a reference point for molecular docking studies involving protein-ligand interactions—a technique frequently searched by computational biologists. Its torsional angles and conformational flexibility provide valuable insights for 3D-QSAR modeling, a method revolutionizing virtual screening workflows in academic and industrial labs.
Emerging applications include its use as a fluorescent probe precursor, capitalizing on the furan group's photophysical properties. This aligns with the booming bioimaging market and the need for small-molecule sensors in diagnostic assays. Researchers are particularly interested in modifying its excitation/emission profiles through structural analogs design.
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